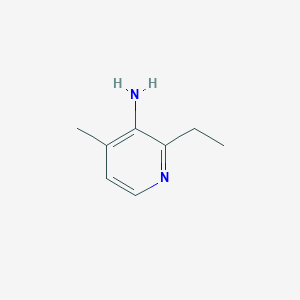

2-Ethyl-4-methylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-4-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and an amine group at the third position on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with ethylboronic acid to yield the desired product . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsroom temperature to reflux.

Substitution: Alkyl halides, acyl chlorides; conditionsbase (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amine derivatives.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral Agents

One of the notable applications of 2-Ethyl-4-methylpyridin-3-amine is its role as an intermediate in the synthesis of antiviral drugs. It has been identified as a precursor in the production of compounds that inhibit viral replication, particularly in the context of HIV treatment. For instance, related compounds have been utilized in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor effective against HIV-1 . This highlights the compound's importance in developing antiviral therapies.

2. Protein Arginine Methyltransferase Inhibitors

Research has shown that derivatives of this compound can serve as inhibitors for protein arginine methyltransferase 5 (PRMT5), which is a target for cancer therapy. Inhibiting PRMT5 has been linked to reduced tumor growth in various cancers, making this compound a candidate for further exploration in anticancer drug development . The structural modifications based on this compound can potentially enhance selectivity and potency against specific cancer types.

Organic Synthesis Applications

1. Building Blocks for Complex Molecules

This compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating more complex molecular architectures. For example, it can undergo reactions such as alkylation and acylation to generate diverse derivatives that may possess unique biological activities or serve as precursors to other pharmaceutical compounds .

2. Synthesis of Nitric Oxide Synthase Inhibitors

The compound has also been explored in the design of inhibitors for neuronal nitric oxide synthase (nNOS). These inhibitors are significant due to their potential therapeutic effects on neurodegenerative diseases and other conditions associated with nitric oxide dysregulation. The dual binding capability of aminopyridine derivatives allows for effective inhibition by targeting multiple sites within the enzyme's active site .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:

2-Methyl-4-ethylpyridin-3-amine: Similar structure but with different positioning of the ethyl and methyl groups.

2-Ethyl-5-methylpyridin-3-amine: Similar structure but with the methyl group at the fifth position instead of the fourth.

2-Ethyl-4-methylpyridine: Lacks the amine group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

2-Ethyl-4-methylpyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound is classified as an organic compound with a pyridine structure. Its molecular formula is C_9H_12N_2, and it has a molecular weight of approximately 148.20 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its activity.

1. Nitric Oxide Production

One of the primary biological activities associated with this compound is its role in nitric oxide (NO) production. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation. Studies have shown that compounds similar to this compound can enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating a potential role in inflammatory responses .

2. Anti-Cancer Properties

Research indicates that this compound may exhibit anti-cancer properties through various mechanisms:

- Inhibition of Tumor Cell Proliferation : Compounds derived from the pyridine scaffold have shown promise in inhibiting the proliferation of cancer cells. For instance, studies have reported that modifications to the pyridine structure can enhance potency against specific cancer cell lines .

- Mechanisms Involving Kinase Inhibition : The compound may interact with specific kinases involved in cancer cell survival and proliferation. For example, inhibitors targeting salt-inducible kinases (SIKs) have been explored for their ability to sensitize tumor cells to immune responses, suggesting that similar compounds could be effective against malignancies like leukemia .

A study investigated the effects of various substituted pyridine derivatives on cancer cell lines. It was found that certain modifications to the this compound structure significantly increased its cytotoxicity against leukemia cells. The study highlighted the importance of structural variations in enhancing biological activity and selectivity towards cancer cells .

Study 2: Inflammatory Response Modulation

Another case study focused on the role of this compound in modulating inflammatory responses in macrophages. The compound was shown to induce nitric oxide synthase (iNOS) expression, leading to increased NO production and subsequent enhancement of pro-inflammatory cytokines. This suggests a dual role where it may act both as an anti-inflammatory agent and as a promoter of inflammation under certain conditions .

Data Tables

Eigenschaften

IUPAC Name |

2-ethyl-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHYHDZPLKSVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.